(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
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Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole moiety, like our subject compound, have shown promising anticancer properties . They can be used to synthesize new anticancer agents that target specific pathways involved in tumor growth and metastasis.
Antibiotic Properties
The 1,3,4-oxadiazole ring system is known for its antibiotic effects . This compound could be explored for its potential to inhibit bacterial growth, contributing to the development of new antibiotics in an era of increasing antibiotic resistance.
Antiproliferative Effects
Similar to its anticancer applications, this compound may exhibit antiproliferative effects, which could be useful in the treatment of diseases characterized by abnormal cell growth .
Antibacterial and Anti-inflammatory Applications
The structural features of this compound suggest it could be effective in treating bacterial infections and reducing inflammation, making it a candidate for the development of new antibacterial and anti-inflammatory drugs .
High-Energy Materials
Due to the presence of the oxadiazole ring, this compound could be investigated for its use in high-energy materials. These materials have applications in various fields, including defense and aerospace .
Functional Group Bioisosteres
The compound’s structure includes bioisosteric elements that can mimic the biological properties of other functional groups. This makes it valuable in medicinal chemistry for the design of drugs with improved efficacy, reduced toxicity, or enhanced pharmacokinetic properties .
properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c28-21(16-6-8-20(9-7-16)30-22-23-10-11-31-22)26-13-18(14-26)27-12-17(24-25-27)15-29-19-4-2-1-3-5-19/h1-12,18H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXXVXBXPCCSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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